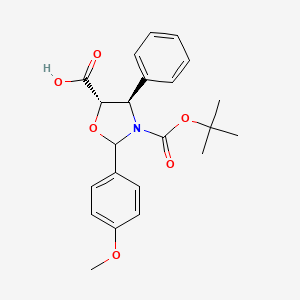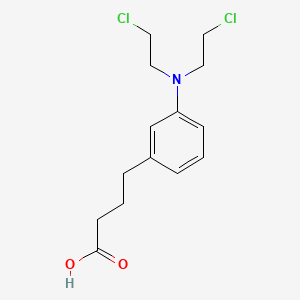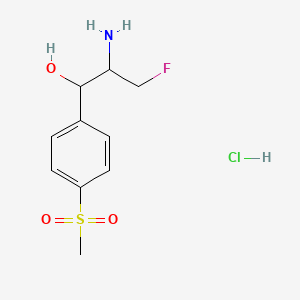
Florfenicol Amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Florfenicol Amine Hydrochloride is a synthetic derivative of florfenicol, a broad-spectrum antibiotic primarily used in veterinary medicine. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a variety of Gram-positive and Gram-negative bacterial groups . This compound is often used in research and development settings due to its specific properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Florfenicol Amine Hydrochloride is typically synthesized through the acid-catalyzed hydrolysis of florfenicol and its related metabolites. The process involves converting these compounds into florfenicol amine salts, which are then partitioned with ethyl acetate to remove lipids and other neutral interferences. The solution is made strongly basic to convert the salts to free florfenicol amine, which is then extracted using ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) with UV detection to ensure purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amine compounds .
Aplicaciones Científicas De Investigación
Florfenicol Amine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating bacterial infections in animals and possibly humans.
Industry: Utilized in the development of veterinary pharmaceuticals and other related products
Mecanismo De Acción
Florfenicol Amine Hydrochloride exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial 50S ribosomal subunits, inhibiting the enzyme peptidyl transferase, which is essential for protein synthesis. This prevents the transfer of amino acids to growing peptide chains, thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Florfenicol Amine Hydrochloride is similar to other compounds in the amphenicol class, including:
Chloramphenicol: Known for its broad-spectrum antibacterial activity but associated with significant side effects.
Thiamphenicol: A less toxic analog of chloramphenicol with similar antibacterial properties.
Azidamfenicol: Another analog with specific applications in veterinary medicine
Uniqueness: this compound is unique due to its enhanced stability and reduced toxicity compared to chloramphenicol. It also has a broader spectrum of activity and is less likely to induce resistance .
Propiedades
Número CAS |
108656-33-3 |
|---|---|
Fórmula molecular |
C10H15ClFNO3S |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m1./s1 |
Clave InChI |
HWPBPTAOXVIKGI-DHTOPLTISA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O.Cl |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Apariencia |
White to Off-White Solid |
melting_point |
>152 °C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(αR)-α-[(1S)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


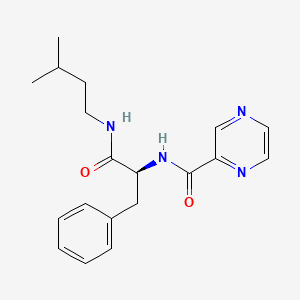
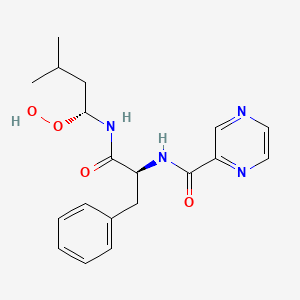
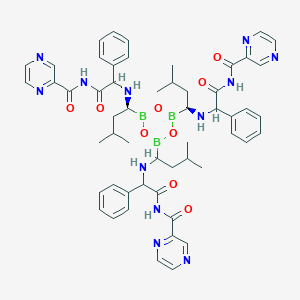
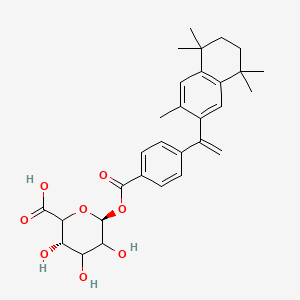
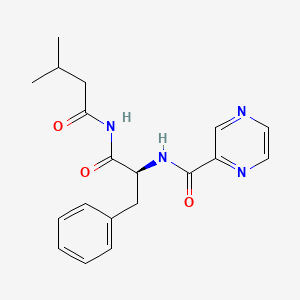
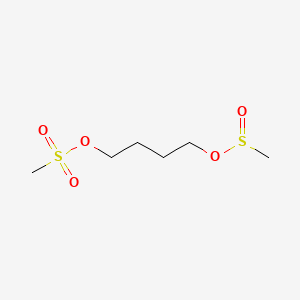

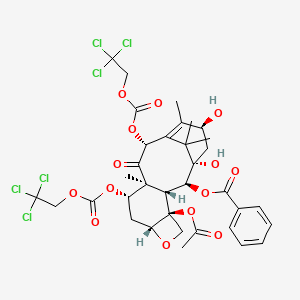
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)
